5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes multiple deuterium atoms and a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of deuterium atoms, formation of the thieno[3,2-c]pyridine ring, and coupling with the benzoic acid derivative. Reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with these targets, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2,3-dihydro-1H-inden-1-one: A structurally related compound with different functional groups.
2,4,6-tri-substituted-1,3,5-triazines: Compounds with similar applications in medicinal chemistry and materials science.
Uniqueness
The uniqueness of 5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid lies in its specific deuterium incorporation and the presence of the thieno[3,2-c]pyridine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14ClNO4S |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-2,3-dideuterio-4-[(1S)-1-deuterio-2-deuteriooxy-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C16H14ClNO4S/c17-12-7-9(15(19)20)1-2-11(12)14(16(21)22)18-5-3-13-10(8-18)4-6-23-13/h1-2,4,6-7,14H,3,5,8H2,(H,19,20)(H,21,22)/t14-/m0/s1/i1D,2D,14D/hD |
InChI Key |
GFHVAEDUJIISGX-HRWDPYFXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C=C1C(=O)O)Cl)[C@@]([2H])(C(=O)O[2H])N2CCC3=C(C2)C=CS3)[2H] |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C3=C(C=C(C=C3)C(=O)O)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.